REACTION_CXSMILES
|
[Li]CCCC.Br[C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][N:8]=1.[NH2:13][C:14]1[CH:22]=[CH:21][C:20]([Br:23])=[CH:19][C:15]=1[C:16](O)=[O:17].C[Si](Cl)(C)C>C1COCC1>[NH2:13][C:14]1[CH:22]=[CH:21][C:20]([Br:23])=[CH:19][C:15]=1[C:16]([C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][N:8]=1)=[O:17]
|
Name
|
|
Quantity
|
18 mL
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Type
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reactant
|
Smiles
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[Li]CCCC
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Name
|
|
Quantity
|
5 g
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Type
|
reactant
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Smiles
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BrC1=NC=CC=C1
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Name
|
|
Quantity
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300 mL
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Type
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solvent
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Smiles
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C1CCOC1
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Name
|
|
Quantity
|
6.9 g
|
Type
|
reactant
|
Smiles
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NC1=C(C(=O)O)C=C(C=C1)Br
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Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
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C1CCOC1
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Name
|
|
Quantity
|
3.4 g
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Type
|
reactant
|
Smiles
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C[Si](C)(C)Cl
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Control Type
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UNSPECIFIED
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Setpoint
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-40 °C
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Type
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CUSTOM
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Details
|
The reaction is stirred for 1 h at −40° C.
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The reaction is warmed to 0° C.
|
Type
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STIRRING
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Details
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stirred for 2 h
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Duration
|
2 h
|
Type
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STIRRING
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Details
|
The reaction is stirred at room temperature for 30 min
|
Duration
|
30 min
|
Type
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TEMPERATURE
|
Details
|
then cooled to 0° C.
|
Type
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CUSTOM
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Details
|
quenched with 3M HCl (20 mL)
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Type
|
CUSTOM
|
Details
|
The aqueous layer is separated
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Type
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EXTRACTION
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Details
|
the organic layer is extracted with 3M HCl
|
Type
|
EXTRACTION
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Details
|
the resulting mixture is extracted with EtOAc
|
Type
|
DRY_WITH_MATERIAL
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Details
|
the organic layer is dried over Na2SO4
|
Type
|
FILTRATION
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Details
|
filtered
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Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The residue is purified by column chromatography on silica gel
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
NC1=C(C=C(C=C1)Br)C(=O)C1=NC=CC=C1
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |